Physicochemical data of 1,3-Di(pyridin-2-yl)urea
Physicochemical data of 1,3-Di(pyridin-2-yl)urea
An In-depth Technical Guide on the Physicochemical Properties of 1,3-Di(pyridin-2-yl)urea
Introduction
1,3-Di(pyridin-2-yl)urea is a heterocyclic compound featuring a central urea moiety symmetrically substituted with two pyridin-2-yl groups. This structure is of significant interest to researchers in medicinal chemistry, coordination chemistry, and materials science. The urea functional group can act as both a hydrogen bond donor and acceptor, while the pyridine rings provide sites for metal coordination and further functionalization. These characteristics make it a versatile scaffold for developing enzyme inhibitors, catalysts, and supramolecular assemblies.[1] This guide provides a detailed overview of the known physicochemical data, experimental protocols, and relevant biological pathways associated with 1,3-di(pyridin-2-yl)urea and its derivatives.
Physicochemical Data
The following tables summarize the key physicochemical and structural properties of 1,3-di(pyridin-2-yl)urea. It is important to note that while core data is available, comprehensive experimental values for properties such as melting point, solubility, pKa, and logP are not widely reported in the literature. Data for isomeric compounds are provided for comparison where available.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀N₄O | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| CAS Number | 6268-43-5 | [1][2] |
| Appearance | Solid (Typical for pyridyl ureas) | [3] |
| Boiling Point | 299.3°C (at 760 mmHg) | [1] |
| Density | 1.37 g/cm³ | [1] |
| Purity | ≥97% (Commercially available) | [1] |
| Storage | Room temperature, sealed in dry conditions | [1] |
Table 2: Computed and Spectral Data
| Property | Value / Description | Reference |
| InChI | InChI=1S/C11H10N4O/c16-11(14-9-5-1-3-7-12-9)15-10-6-2-4-8-13-10/h1-8H,(H2,12,13,14,15,16) | [4] |
| InChIKey | FOQXHWCMYZXOGZ-UHFFFAOYSA-N | [4] |
| SMILES | c1ccnc(c1)NC(=O)Nc2ccccn2 | [4] |
| IR Spectrum (FTIR) | Key absorptions expected for the urea moiety include C=O stretching (amide I) around 1630-1645 cm⁻¹ and N-H vibrations. Pyridine C=N stretching is also characteristic. | [5][6] |
| ¹H and ¹³C NMR | Spectra for various pyridin-2-yl urea derivatives have been reported, typically in solvents like CDCl₃ or DMSO-d₆. Chemical shifts are highly dependent on the specific substitution pattern. | [7][8][9] |
| Mass Spectrometry | High-Resolution Mass Spectrometry (HRMS) is commonly used to confirm the molecular formula of synthesized pyridyl ureas and their complexes. | [6][8] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and evaluation of 1,3-di(pyridin-2-yl)urea and its analogs. The following sections provide methodologies for its synthesis and characterization.
Synthesis Protocol: From Phenyl Chloroformate and Aminopyridines
This method is a versatile approach for synthesizing unsymmetrical and symmetrical pyridin-2-yl ureas.[7][10]
1. Activation of 2-Aminopyridine:
-
Dissolve 2-aminopyridine (1.0 equivalent) in an anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath (0 °C).
-
Add phenyl chloroformate (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to stir overnight at room temperature.
2. Urea Formation:
-
To the reaction mixture from step 1, add a second equivalent of 2-aminopyridine.
-
Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents), to facilitate the reaction.
-
Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).
3. Product Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1,3-di(pyridin-2-yl)urea.[10]
Characterization Protocol: High-Resolution Mass Spectrometry (HRMS)
HRMS is used to determine the precise mass of the synthesized compound, confirming its elemental composition.
-
Sample Preparation: Prepare a dilute solution of the purified 1,3-di(pyridin-2-yl)urea in a suitable solvent, typically methanol (MeOH) or acetonitrile (ACN).
-
Instrumentation: Use a high-resolution mass spectrometer, such as an ESI-qTOF (Electrospray Ionization Quadrupole Time-of-Flight) instrument.
-
Analysis: Infuse the sample solution into the electrospray source. Operate the instrument in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50–1000). The high-resolution data allows for the calculation of the elemental formula, which should match C₁₁H₁₁N₄O⁺ for the protonated molecule.[6]
Signaling Pathways and Experimental Workflows
Derivatives of 1,3-di(pyridin-2-yl)urea are actively investigated as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of diseases like cancer.
Kinase Inhibition Signaling Pathway
Many pyridyl urea compounds function by competing with ATP for the binding site on a protein kinase, thereby inhibiting the phosphorylation of downstream substrates. This action can block signaling cascades responsible for cell proliferation and survival. Notable targets include Apoptosis Signal-regulating Kinase 1 (ASK1), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET.[7][11][12][13]
Workflow for Inhibitor Synthesis and Screening
The discovery of novel enzyme inhibitors follows a structured workflow that integrates chemical synthesis with biological evaluation. This process begins with the design and synthesis of candidate molecules, followed by rigorous characterization and screening to identify potent and selective inhibitors.[14][15][16]
References
- 1. 1,3-Di(pyridin-2-yl)urea [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. benchchem.com [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Synthesis, Structure, and Antiproliferative Action of 2-Pyridyl Urea-Based Cu(II) Complexes [mdpi.com]
- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations | Semantic Scholar [semanticscholar.org]
- 12. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein-Ligand Binding Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Inhibitor Screening and Design [creative-enzymes.com]
- 16. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]
